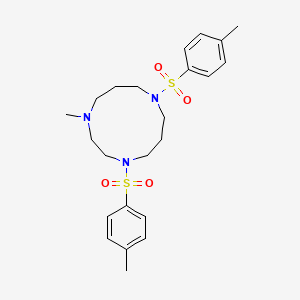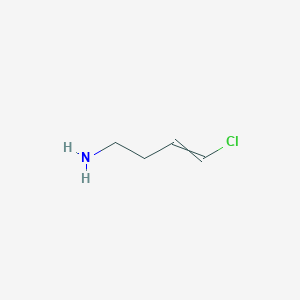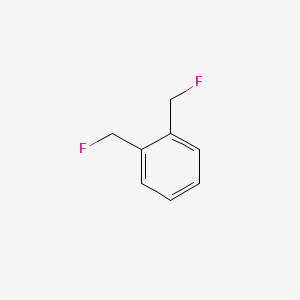
1,2-Bis(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,2-bis(chloromethyl)benzene using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the fluoromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution: Products include derivatives with different functional groups replacing the fluoromethyl groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 1,2-Bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic core, while the fluoromethyl groups enhance the compound’s lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,2-Dimethylbenzene (o-xylene): Similar structure but with methyl groups instead of fluoromethyl groups.
1,2-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of fluoromethyl groups
Uniqueness: 1,2-Bis(fluoromethyl)benzene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s electronegativity, metabolic stability, and ability to participate in specific interactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
921595-52-0 |
|---|---|
Molekularformel |
C8H8F2 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
1,2-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 |
InChI-Schlüssel |
REOWKQZCIZXGOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



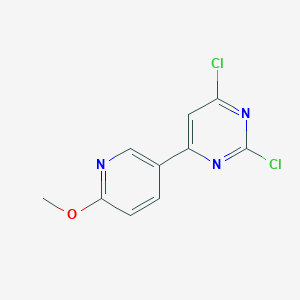
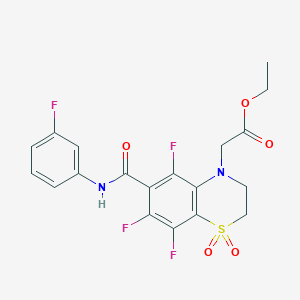
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4,6-dimethyl-](/img/structure/B12627066.png)
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
